molecular formula C9H15F2NO B1531515 1-(2,2-Difluoroethyl)-3,3-dimethylpiperidin-4-one CAS No. 2169591-54-0

1-(2,2-Difluoroethyl)-3,3-dimethylpiperidin-4-one

Cat. No.: B1531515
CAS No.: 2169591-54-0
M. Wt: 191.22 g/mol
InChI Key: HEUSZWNFUQYHPF-UHFFFAOYSA-N
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Description

1-(2,2-Difluoroethyl)-3,3-dimethylpiperidin-4-one is a fluorinated organic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. The presence of the difluoroethyl group imparts unique chemical properties, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Scientific Research Applications

1-(2,2-Difluoroethyl)-3,3-dimethylpiperidin-4-one has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its pharmacological properties, particularly in the development of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of some difluoroethyl compounds involves augmenting the activity of certain neurotransmitters .

Safety and Hazards

Difluoroethyl compounds can be hazardous. They are often classified as flammable liquids and can cause skin irritation, eye irritation, and respiratory irritation .

Future Directions

The field of difluoromethylation, which includes the study of difluoroethyl compounds, has seen significant advances in recent years . This suggests that there may be new developments and applications for these compounds in the future.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-Difluoroethyl)-3,3-dimethylpiperidin-4-one typically involves the reaction of 3,3-dimethylpiperidin-4-one with a difluoroethylating agent. One common method is the use of 1-chloro-2,2-difluoroethane in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the formation of by-products and optimizing the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(2,2-Difluoroethyl)-3,3-dimethylpiperidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the difluoroethyl position.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various functional groups such as alkyl or aryl groups.

Comparison with Similar Compounds

  • 1-(2,2-Difluoroethyl)-3-methylpiperidin-4-one
  • 1-(2,2-Difluoroethyl)-4-methylpiperidin-4-one
  • 1-(2,2-Difluoroethyl)-3,3-dimethylpiperidine

Uniqueness: 1-(2,2-Difluoroethyl)-3,3-dimethylpiperidin-4-one stands out due to its specific substitution pattern, which imparts unique steric and electronic properties. These properties can influence its reactivity and interaction with biological targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

1-(2,2-difluoroethyl)-3,3-dimethylpiperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15F2NO/c1-9(2)6-12(5-8(10)11)4-3-7(9)13/h8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEUSZWNFUQYHPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCC1=O)CC(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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